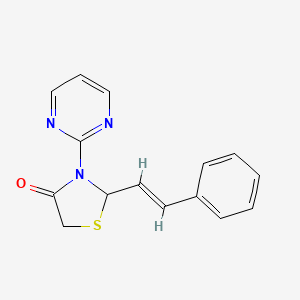
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one: is a heterocyclic compound that features a pyrimidine ring fused with a thiazolidinone moiety and a styryl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.
Styryl Group Addition: The styryl group is usually introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
Biologically, this compound has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens. It has also been investigated for its antiviral properties, particularly against RNA viruses .
Medicine
In medicine, this compound has been studied for its anticancer potential. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Thiazolidinone Derivatives: Compounds with the thiazolidinone moiety also show antimicrobial and anticancer properties.
Styryl Derivatives:
Uniqueness
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is unique due to the combination of its three distinct functional groups, which confer a wide range of biological activities and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c19-13-11-20-14(8-7-12-5-2-1-3-6-12)18(13)15-16-9-4-10-17-15/h1-10,14H,11H2/b8-7+ |
InChI Key |
GUPBVBPNZNSLRK-BQYQJAHWSA-N |
Isomeric SMILES |
C1C(=O)N(C(S1)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Canonical SMILES |
C1C(=O)N(C(S1)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


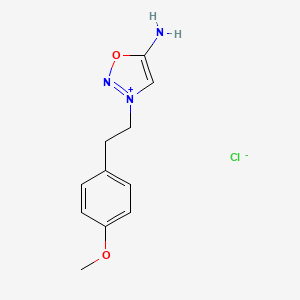

![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)
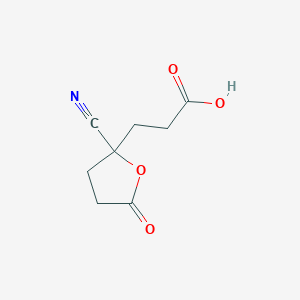
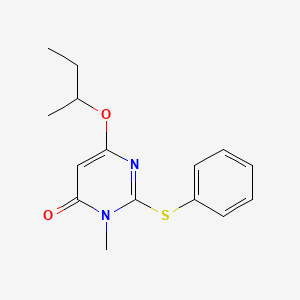
![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)
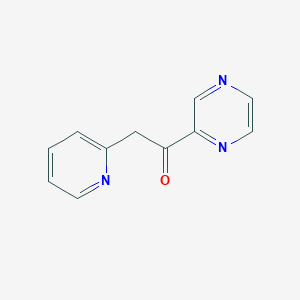
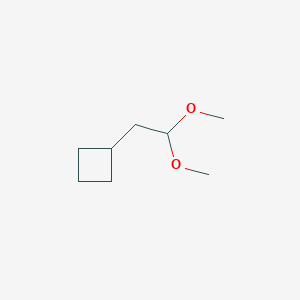
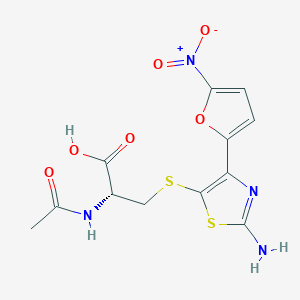
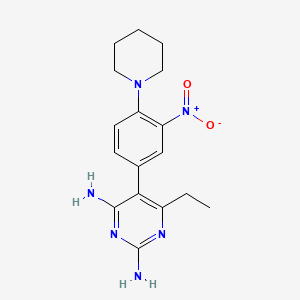
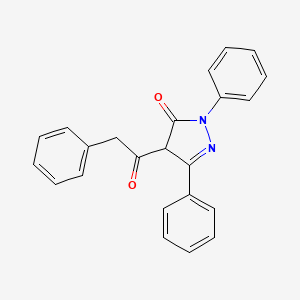
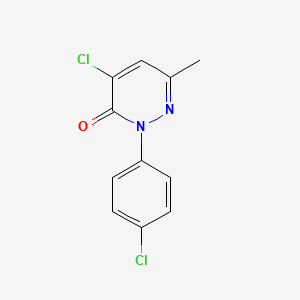
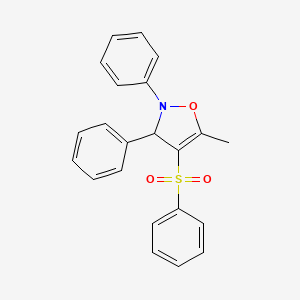
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
